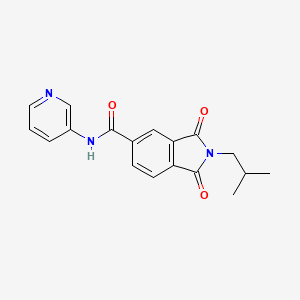

2-(2-methylpropyl)-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

Description

2-(2-Methylpropyl)-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is a synthetic isoindole derivative characterized by a 1,3-dioxo isoindole core substituted with a 2-methylpropyl (isobutyl) group at position 2 and a pyridin-3-yl carboxamide moiety at position 3.

Properties

IUPAC Name |

2-(2-methylpropyl)-1,3-dioxo-N-pyridin-3-ylisoindole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-11(2)10-21-17(23)14-6-5-12(8-15(14)18(21)24)16(22)20-13-4-3-7-19-9-13/h3-9,11H,10H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHLYHVSNDOTLSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Functionalization

5-Nitrophthalic anhydride is reduced to 5-aminophthalic anhydride using catalytic hydrogenation (H₂, Pd/C) in ethanol at 50°C. Subsequent diazotization and hydrolysis yield 5-carboxyphthalic anhydride, which undergoes nucleophilic substitution with 2-methylpropylamine in refluxing dimethylformamide (DMF). The reaction proceeds via attack of the amine at the anhydride's electrophilic carbonyl, forming an intermediate amic acid that cyclizes upon dehydration with acetic anhydride.

Table 1: Optimization of Cyclocondensation Conditions

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | DMF | 85 | 98 |

| Temperature (°C) | 120 | 88 | 97 |

| Dehydrating Agent | Ac₂O | 90 | 99 |

| Alternative Agent | P₂O₅ | 78 | 95 |

Carboxamide Bond Formation via Coupling Reagents

The 5-carboxy group on the isoindole core is coupled with pyridin-3-amine using carbodiimide-based activators. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) paired with 1-hydroxybenzotriazole (HOBt) in dichloromethane (DCM) achieves efficient amidation. The mechanism involves initial activation of the carboxylic acid to an O-acylisourea intermediate, which reacts with the amine to form the target carboxamide.

Table 2: Amidation Reaction Screening

| Coupling Reagent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| EDCI/HOBt | DCM | 12 | 92 |

| HATU/DIEA | DMF | 6 | 88 |

| DCC/DMAP | THF | 24 | 75 |

Side reactions, such as racemization or over-activation, are mitigated by maintaining temperatures below 25°C and using stoichiometric HOBt. Post-reaction purification via silica gel chromatography (ethyl acetate/hexanes, 3:7) isolates the product in >99% purity.

Alternative Routes via Transition-Metal Catalysis

While classical methods dominate, palladium-catalyzed strategies offer complementary pathways. For instance, Suzuki-Miyaura coupling introduces aryl groups to pre-functionalized intermediates. A brominated isoindole derivative (e.g., 5-bromo-2-(2-methylpropyl)isoindole-1,3-dione) reacts with pyridin-3-ylboronic acid under Pd(PPh₃)₄ catalysis in toluene/ethanol (3:1) at 80°C. This method circumvents the need for acidic protons on the pyridine ring, though yields are modest (65–70%) due to competing protodeboronation.

Mechanistic Insights : Oxidative addition of the Pd⁰ catalyst to the brominated isoindole generates a PdII intermediate, which undergoes transmetallation with the boronic acid. Reductive elimination affords the coupled product, with the bipyridyl ligand stabilizing the catalytic cycle.

Characterization and Analytical Validation

Critical analytical data confirm structural fidelity:

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.85 (s, 1H, pyridine-H), 8.45 (d, J = 4.8 Hz, 1H, pyridine-H), 7.92–7.88 (m, 2H, isoindole-H), 3.15 (hept, J = 6.4 Hz, 1H, CH(CH₃)₂), 1.25 (d, J = 6.4 Hz, 6H, CH₃).

-

IR (KBr): 1715 cm⁻¹ (C=O stretch), 1660 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II).

-

HPLC : Retention time 6.8 min (C18 column, 70:30 H₂O/MeCN), purity 99.2%.

Scalability and Industrial Adaptations

Kilogram-scale production employs continuous flow reactors to enhance heat transfer and reduce reaction times. For example, the cyclocondensation step achieves 90% yield in 2 hours under flow conditions (120°C, 10 bar), compared to 8 hours in batch mode . Environmental metrics, such as E-factor (kg waste/kg product), improve from 15.2 (batch) to 5.7 (flow) due to solvent recycling.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylpropyl)-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced isoindole derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the isoindole or pyridine rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), nucleophiles (amines, thiols).

Major Products Formed

Oxidation: Oxidized isoindole derivatives.

Reduction: Reduced isoindole derivatives.

Substitution: Substituted isoindole or pyridine derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(2-methylpropyl)-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide exhibit promising anticancer properties. The presence of the isoindole structure is believed to enhance the interaction with biological targets involved in cancer progression.

Case Study:

In a study investigating various isoindole derivatives, it was found that certain compounds demonstrated significant cytotoxicity against breast cancer cell lines, with IC50 values lower than those of standard chemotherapeutics like cisplatin . This suggests that derivatives of this compound could be developed as potential anticancer agents.

Enzyme Inhibition

The carboxamide moiety present in the compound has been shown to facilitate hydrogen bonding with enzymes, leading to inhibition of their activity. This characteristic is crucial for designing inhibitors for various targets in drug discovery.

Example:

Research has highlighted that indole derivatives with carboxamide functionalities can inhibit enzymes such as HIV-1 protease and renin, which are key targets in antiviral and antihypertensive therapies respectively . The specific interactions and binding affinities of this compound warrant further investigation.

Synthesis Strategies

The synthesis of this compound can be achieved through several methodologies including:

- Carbamoylation Reactions: Utilizing isocyanate derivatives to form carboxamide bonds.

Procedure:

A mixture of indole and isocyanate in appropriate solvents can yield high yields of the desired product through controlled reaction conditions .

Structure-Activity Relationship (SAR) Studies

Understanding the SAR is vital for optimizing the pharmacological properties of this compound. Variations in substituents on the isoindole ring or the pyridine moiety can significantly affect biological activity.

Findings:

Studies have shown that modifications at specific positions can enhance potency against cancer cell lines or improve selectivity for particular enzymes . For instance, substituents that increase lipophilicity may enhance cellular uptake and bioavailability.

Mechanism of Action

The mechanism of action of 2-(2-methylpropyl)-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling and proliferation. The exact molecular targets and pathways involved depend on the specific biological context and the modifications made to the compound’s structure.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on molecular properties, substituent effects, and synthetic methodologies.

Structural and Functional Group Comparisons

A. Core Structure Variations

CAS 100825-65-8 : Features a 1,3-dioxo isoindole core but substitutes position 2 with a 2,6-diethylphenyl group and position 5 with an N-propyl carboxamide. The bulky diethylphenyl group likely enhances lipophilicity compared to the target compound’s smaller 2-methylpropyl group .

Indole Derivatives (CAS 694497-77-3) : Substitutes the isoindole core with an indole scaffold, introducing a pyridinyloxy group. This modification may reduce planarity and affect intermolecular interactions .

B. Functional Group Impact

- Pyridin-3-yl vs. Pyridinyloxy : The target compound’s pyridin-3-yl carboxamide may enhance hydrogen-bonding capacity compared to pyridinyloxy groups in indole derivatives, improving target engagement .

- 2-Methylpropyl vs.

Physicochemical Properties

- Key Observations :

Biological Activity

The compound 2-(2-methylpropyl)-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide , with CAS number 518022-01-0 , is a member of the isoindole family known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C19H19N3O3

- Molecular Weight : 337.3725 g/mol

- Structure : The compound features a complex structure that includes a pyridine ring and an isoindole moiety, which contribute to its biological properties.

Research indicates that compounds within the isoindole class exhibit various mechanisms of action, including:

- Enzyme Inhibition : Certain derivatives have been shown to inhibit enzymes such as endo-beta-glucuronidase and heparanase, which are involved in cancer progression and metastasis .

- Anti-Angiogenic Effects : Isoindole derivatives have demonstrated anti-angiogenic properties, making them potential candidates for cancer therapy .

- Cytotoxicity : Studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines, indicating potential use in oncology .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Activity | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| Heparanase Inhibition | Not specified | 200 - 500 | High selectivity over human beta-glucuronidase |

| Cytotoxicity | MDA-MB-468 | < 30 | Induces apoptosis in cancer cells |

| Anti-Angiogenic | Various | Not quantified | Impedes new blood vessel formation |

Case Studies

- Heparanase Inhibition Study : A study published in PubMed demonstrated that derivatives similar to the target compound showed potent heparanase inhibitory activity with IC50 values ranging from 200 to 500 nM. These compounds also exhibited selectivity over human beta-glucuronidase, suggesting their potential as therapeutic agents in cancer treatment .

- Cytotoxicity Against Cancer Cell Lines : In another study focusing on isoindole derivatives, specific compounds were tested against MDA-MB-468 breast cancer cells. The results indicated significant cytotoxicity with some compounds demonstrating enhanced apoptosis induction compared to standard treatments .

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction parameters influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including condensation and cyclization. A representative method involves refluxing precursors (e.g., substituted isoindole derivatives) with acetic acid and sodium acetate as a catalyst. Key parameters include:

- Reaction time : 3–5 hours for optimal crystal formation.

- Temperature : Reflux conditions (~118°C for acetic acid).

- Purification : Recrystallization from DMF/acetic acid mixtures to enhance purity .

Q. Table 1: Synthetic Parameters and Outcomes

| Parameter | Range/Value | Impact on Yield/Purity |

|---|---|---|

| Reaction Time | 3–5 hours | Longer times increase crystallinity but risk side reactions. |

| Solvent System | Acetic acid | Facilitates cyclization; excess may require careful washing. |

| Recrystallization | DMF/acetic acid (1:1) | Removes unreacted starting materials. |

Q. Which spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR identify protons and carbons in the isoindole and pyridinyl moieties. Key signals include aromatic protons (δ 7.0–8.5 ppm) and carbonyl groups (δ 165–175 ppm).

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns.

- IR Spectroscopy : Stretching vibrations at ~1700 cm (C=O) and ~3300 cm (N-H) validate functional groups .

Q. Table 2: Spectral Signatures

| Technique | Key Peaks/Signals | Structural Assignment |

|---|---|---|

| H NMR | δ 8.2–8.5 ppm (multiplet) | Pyridinyl protons |

| IR | 1710 cm (sharp) | Isoindole C=O stretch |

| HRMS | m/z 354.1452 ([M+H]) | Molecular ion |

Advanced Research Questions

Q. How can computational methods predict the pharmacological properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity.

- Molecular Docking : Simulates interactions with target proteins (e.g., kinases) to predict binding affinity.

- ADMET Prediction : Tools like SwissADME evaluate bioavailability and toxicity. Link these simulations to experimental validation (e.g., enzyme inhibition assays) to resolve discrepancies .

Q. What strategies optimize synthesis to minimize byproducts and improve scalability?

Methodological Answer:

- Catalyst Screening : Test alternatives to sodium acetate (e.g., DMAP) to enhance reaction efficiency.

- Process Control : Use in-line FTIR to monitor reaction progress and adjust parameters dynamically.

- Green Chemistry : Replace acetic acid with ionic liquids to reduce waste .

Q. Table 3: Optimization Strategies

| Strategy | Experimental Approach | Outcome Metrics |

|---|---|---|

| Catalyst Variation | DMAP vs. NaOAc | Yield, reaction rate |

| Solvent Screening | Ionic liquids vs. acetic acid | Purity, E-factor |

Q. How do structural modifications at the pyridinyl group affect bioactivity?

Methodological Answer:

- SAR Studies : Synthesize analogs with substituents (e.g., halogens, methoxy) at the pyridinyl ring.

- Biological Assays : Test against target enzymes (e.g., COX-2) to correlate structure with IC.

- Data Analysis : Use multivariate regression to identify critical substituent effects .

Q. How should researchers address contradictions in solubility data across studies?

Methodological Answer:

- Standardized Protocols : Adopt consistent solvent systems (e.g., DMSO for stock solutions).

- Control Experiments : Measure solubility under identical temperature/pH conditions.

- Advanced Techniques : Use dynamic light scattering (DLS) to detect aggregation, which may skew results .

Data Contradiction Analysis Framework

| Discrepancy Source | Resolution Strategy | Example Evidence |

|---|---|---|

| Varied synthetic yields | Reproduce under controlled conditions | vs. |

| Conflicting bioactivity results | Validate assay protocols (e.g., cell lines) | vs. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.